4-{[(Dimethylamino)methyl]amino}-7-methylpyrazolo[5,1-c][1,2,4]triazine-3-carbonitrile
CAS No.: 1306738-66-8
Cat. No.: VC2846463
Molecular Formula: C10H13N7
Molecular Weight: 231.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1306738-66-8 |
|---|---|
| Molecular Formula | C10H13N7 |
| Molecular Weight | 231.26 g/mol |
| IUPAC Name | 4-[(dimethylamino)methylamino]-7-methylpyrazolo[5,1-c][1,2,4]triazine-3-carbonitrile |
| Standard InChI | InChI=1S/C10H13N7/c1-7-4-9-14-13-8(5-11)10(17(9)15-7)12-6-16(2)3/h4,12H,6H2,1-3H3 |
| Standard InChI Key | NNLDHFIVOFYKKN-UHFFFAOYSA-N |
| SMILES | CC1=NN2C(=C1)N=NC(=C2NCN(C)C)C#N |
| Canonical SMILES | CC1=NN2C(=C1)N=NC(=C2NCN(C)C)C#N |
Introduction
Chemical Identification and Properties
Structural Characteristics
4-{[(Dimethylamino)methyl]amino}-7-methylpyrazolo[5,1-c] triazine-3-carbonitrile belongs to the class of pyrazolo[5,1-c]triazines, featuring a fused heterocyclic system comprised of a pyrazole ring connected to a triazine moiety. This compound contains multiple functional groups that contribute to its chemical reactivity and biological potential, including a carbonitrile group at position 3, a methylamino linker with a terminal dimethylamino group at position 4, and a methyl substituent at position 7. The strategic positioning of these functional groups creates a molecule with multiple sites for potential interactions with biological targets.
The compound features seven nitrogen atoms distributed throughout its structure, contributing to its ability to form hydrogen bonds and engage in various non-covalent interactions with biological macromolecules. The presence of the dimethylamino group introduces a basic center that can participate in acid-base interactions under physiological conditions.
Physical and Chemical Properties
The physical and chemical properties of 4-{[(Dimethylamino)methyl]amino}-7-methylpyrazolo[5,1-c] triazine-3-carbonitrile are critical determinants of its biological behavior and pharmaceutical applications. The compound has been assigned CAS number 1306738-66-8 for regulatory and identification purposes.
Table 1: Physical and Chemical Properties of 4-{[(Dimethylamino)methyl]amino}-7-methylpyrazolo[5,1-c] triazine-3-carbonitrile
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₁₀H₁₃N₇ | |
| Molecular Weight | 231.26 g/mol | |
| Physical State | Solid (at room temperature) | |
| Solubility | Limited in water, soluble in organic solvents | |
| CAS Number | 1306738-66-8 |
The nitrogen-rich structure of this compound contributes to its chemical reactivity, particularly at the carbonitrile functional group, which can undergo various transformations such as hydrolysis, reduction, and nucleophilic addition reactions. The dimethylamino group provides a basic center that can participate in acid-base chemistry, potentially contributing to the compound's ability to cross biological membranes through ion trapping mechanisms.
Structural Analysis and Characterization
Molecular Structure
The molecular structure of 4-{[(Dimethylamino)methyl]amino}-7-methylpyrazolo[5,1-c] triazine-3-carbonitrile features a fused heterocyclic system that creates a planar or near-planar core structure. This structural arrangement is important for potential intercalation with biological macromolecules such as DNA or protein binding pockets. The compound's methyl substituent at position 7 may influence the electron density distribution across the aromatic system, while the dimethylamino group introduces conformational flexibility to the molecule.
Structurally, this compound bears similarities to other pyrazolo-triazine derivatives that have demonstrated significant biological activities. The specific arrangement of functional groups creates a unique electronic profile that determines its reactivity patterns and binding affinities with biological targets.
Spectroscopic Analysis
Characterization of 4-{[(Dimethylamino)methyl]amino}-7-methylpyrazolo[5,1-c] triazine-3-carbonitrile typically involves multiple spectroscopic techniques that provide complementary information about its structure and purity. Nuclear Magnetic Resonance (NMR) spectroscopy is particularly valuable for confirming the positions of substituents and the integrity of the heterocyclic framework.
In ¹H-NMR analysis, distinctive signals would be expected for the methyl groups of the dimethylamino functionality (typically appearing around 2.2-2.5 ppm), the methyl group at position 7 (approximately 2.5-2.8 ppm), and the methylene linker connecting the amino groups (around 3.5-4.0 ppm). The ¹³C-NMR spectrum would display signals for the carbonitrile carbon (typically around 115-120 ppm) and the various carbons in the heterocyclic framework.
Infrared spectroscopy provides valuable information about functional groups, with a characteristic strong absorption band for the carbonitrile group typically appearing around 2200-2260 cm⁻¹. Mass spectrometry confirms the molecular weight and can provide fragmentation patterns useful for structural elucidation.
Synthesis Methodology
Reaction Mechanisms and Conditions
The synthesis of 4-{[(Dimethylamino)methyl]amino}-7-methylpyrazolo[5,1-c] triazine-3-carbonitrile requires careful control of reaction conditions to optimize yield and minimize side reactions. The cyclocondensation reactions involved in forming the pyrazole core typically require control of temperature and pH to avoid decomposition or unwanted side reactions.
| Synthetic Step | Reagents | Conditions | Monitoring Method |
|---|---|---|---|
| Pyrazole formation | Hydrazine derivatives, diketones | Aprotic dipolar solvents, acid catalyst | TLC, HPLC |
| Triazine ring formation | Appropriate nitrogen sources | Controlled temperature, pH | NMR, HPLC |
| Amino substituent introduction | Dimethylamine derivatives | Basic conditions, controlled temperature | HPLC, NMR |
| Purification | Chromatographic materials | Column chromatography, recrystallization | HPLC, NMR |
Comparative Analysis with Similar Compounds
Structure-Activity Relationships
Examining the structure-activity relationships of 4-{[(Dimethylamino)methyl]amino}-7-methylpyrazolo[5,1-c] triazine-3-carbonitrile and related compounds provides insights into the pharmacological significance of various structural elements . The pyrazolo[5,1-c] triazine core serves as a scaffold that can accommodate different functional groups to modulate biological activity and physicochemical properties.
The [(dimethylamino)methyl]amino substituent at position 4 introduces a basic center and potential site for hydrogen bonding interactions that may influence binding to biological targets and pharmacokinetic properties. In contrast, related compounds like 4-amino-7-trifluoromethyl- triazolo[5,1-c] triazine-3-carbonitrile feature different substituent patterns that would alter their electronic properties and biological interactions .
Pyrazolo[5,1-c] triazine Derivatives Comparison
Comparing 4-{[(Dimethylamino)methyl]amino}-7-methylpyrazolo[5,1-c] triazine-3-carbonitrile with other pyrazolo[5,1-c] triazine derivatives highlights structural variations that may influence their biological activities and potential applications.
Table 3: Comparison of Related Pyrazolo[5,1-c] triazine Derivatives
The variations in substituents at positions 3, 4, and 7 create compounds with distinct electronic properties, lipophilicity, and hydrogen-bonding capabilities, potentially leading to different biological activities and target selectivities . The methyl group at position 7 in 4-{[(Dimethylamino)methyl]amino}-7-methylpyrazolo[5,1-c] triazine-3-carbonitrile provides a modest increase in lipophilicity compared to unsubstituted derivatives, while compounds with a trifluoromethyl group at this position would exhibit significantly increased lipophilicity and altered electronic properties .
Analytical Methods for Characterization
Spectroscopic Techniques
Comprehensive characterization of 4-{[(Dimethylamino)methyl]amino}-7-methylpyrazolo[5,1-c] triazine-3-carbonitrile typically involves multiple spectroscopic techniques that provide complementary information about its structure, purity, and properties. Nuclear Magnetic Resonance (NMR) spectroscopy is particularly valuable for structural confirmation, offering insights into the connectivity and environment of hydrogen and carbon atoms within the molecule.
For this compound, ¹H-NMR analysis would reveal characteristic signals for the methyl groups of the dimethylamino functionality, the methyl substituent at position 7, and the methylene group connecting the amino moieties. Similarly, ¹³C-NMR would provide information about the carbon framework, with distinctive signals for the carbonitrile carbon and the carbons within the heterocyclic system.
Infrared (IR) spectroscopy offers information about functional groups, with the carbonitrile group producing a characteristic absorption band in the 2200-2260 cm⁻¹ region. Mass spectrometry confirms the molecular weight and can provide fragmentation patterns useful for structural verification and purity assessment.
Chromatographic Analysis
High-Performance Liquid Chromatography (HPLC) plays a crucial role in monitoring the synthesis, purification, and quality control of 4-{[(Dimethylamino)methyl]amino}-7-methylpyrazolo[5,1-c] triazine-3-carbonitrile. This technique allows for the separation of the target compound from starting materials, intermediates, and potential impurities, enabling assessment of reaction progress and product purity.
Typical HPLC analysis would employ reverse-phase conditions using C18 columns, with mobile phases consisting of mixtures of water and organic solvents like acetonitrile or methanol, often containing buffer additives to control pH. UV detection at appropriate wavelengths would allow for sensitive monitoring of the compound based on its characteristic absorption profile.
Other complementary chromatographic techniques, such as thin-layer chromatography (TLC), may be used for rapid monitoring of reaction progress, while preparative chromatography might be employed for isolation and purification of the final compound. Gas chromatography coupled with mass spectrometry (GC-MS) could provide additional information about volatile components and potential impurities in the synthetic process.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume